N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-21(2)14(16-6-5-9-26-16)11-19-17(22)18(23)20-13-10-12(24-3)7-8-15(13)25-4/h5-10,14H,11H2,1-4H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWCLGLLGSJAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)OC)OC)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,5-dimethoxybenzaldehyde, undergoes a reaction with an appropriate amine to form the dimethoxyphenyl intermediate.
Introduction of the Dimethylamino Group: The intermediate is then reacted with dimethylamine under controlled conditions to introduce the dimethylamino group.
Formation of the Thiophene Ring: The thiophene ring is introduced through a cyclization reaction involving a suitable thiophene precursor.
Oxalamide Formation: Finally, the oxalamide moiety is formed by reacting the intermediate with oxalyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine or thiophene derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Scientific Research Applications
N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
Backbone Variations: The target compound and C₂₆H₃₄N₄O₅ share an ethanediamide core, but the latter replaces the thiophene and dimethylamino groups with morpholinyl and tetrahydroquinolinyl moieties. In contrast, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has a simpler acetamide backbone with a twisted dichlorophenyl-thiazol geometry (79.7° dihedral angle), favoring intermolecular hydrogen bonds (R²,²(8) motif).
Substituent Effects: Thiophene vs. Thiazole: The target’s thiophene ring (non-polar) contrasts with the thiazole in (polarizable S and N atoms), affecting electronic distribution and intermolecular interactions. Dimethylamino vs. Morpholinyl: The dimethylamino group in the target compound is less polar than morpholinyl in , which may reduce aqueous solubility but enhance membrane permeability.
Functional Group Synergy :
- The 2,5-dimethoxyphenyl group (common in , and the target) provides electron-rich aromaticity, facilitating π-stacking. However, in 25H-NBOH , this group is linked to a phenethylamine scaffold, enabling serotonin receptor binding—a property absent in diamides.
Q & A
Basic: What are the optimal synthetic routes for N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide, and how can reaction conditions be optimized for scalability?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Coupling of 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine with ethanedioyl dichloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) to form the intermediate ethanediamide.
- Step 2: Reaction of the intermediate with 2,5-dimethoxyphenyl isocyanate or a substituted aniline derivative in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.
- Optimization: Control reaction temperature (avoiding side reactions like hydrolysis), use catalysts such as DMAP to accelerate amide bond formation, and employ HPLC or TLC to monitor reaction progress. Scalability requires solvent recovery systems and flow chemistry setups to maintain yield (>75%) and purity (>95%) .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the dimethylamino group (δ 2.2–2.5 ppm for –N(CH)), thiophene protons (δ 6.8–7.2 ppm), and methoxy groups (δ 3.7–3.9 ppm).
- Mass Spectrometry (MS): High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H] at m/z 447.18).
- HPLC: Reverse-phase C18 columns with UV detection at 254 nm ensure purity (>98%). Adjust mobile phase (acetonitrile/water with 0.1% trifluoroacetic acid) to resolve closely eluting impurities .
Advanced: How can researchers investigate the compound’s mechanism of action in neurological or oncological contexts?
Methodological Answer:
- Target Identification: Perform kinase inhibition assays (e.g., ATPase activity assays) or use computational docking (AutoDock Vina) to predict binding affinity for receptors like dopamine D or EGFR kinases.
- Pathway Analysis: Use CRISPR-Cas9 gene editing in cell lines to knock out suspected targets (e.g., Wnt/β-catenin pathway components) and observe changes in compound efficacy via Western blotting or qPCR.
- In Vivo Models: Administer the compound in zebrafish or murine models of neurodegeneration/cancer, monitoring biomarkers (e.g., Aβ42 for Alzheimer’s, Ki-67 for proliferation) .
Advanced: What strategies are recommended for resolving contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay Validation: Cross-validate results using orthogonal methods (e.g., compare MTT assay viability data with flow cytometry apoptosis assays).
- Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or batch effects. For example, discrepancies in IC values between 2D vs. 3D cell cultures may arise due to differential drug penetration.
- Contextual Factors: Account for cell line-specific expression of metabolizing enzymes (e.g., CYP450 isoforms) using metabolic inhibitors like ketoconazole to assess bioactivation [[18] (adapted methodology)].
Advanced: How can structural modifications of the ethanediamide backbone enhance selectivity for specific biological targets?
Methodological Answer:
- Pharmacophore Mapping: Replace the thiophene ring with furan or pyridine (synthesized via Suzuki coupling) to alter electronic properties and hydrogen-bonding capacity.
- Steric Modifications: Introduce bulky substituents (e.g., tert-butyl groups) at the 2,5-dimethoxyphenyl moiety to reduce off-target interactions.
- Protease Stability: Incorporate fluorine atoms at the dimethylamino group to resist CYP-mediated oxidation. Validate modifications using SPR (surface plasmon resonance) to measure binding kinetics .
Advanced: What computational methods are suitable for predicting drug-likeness and ADMET properties of this compound?
Methodological Answer:
- QSAR Modeling: Use tools like SwissADME to predict logP (optimal range: 2–3), topological polar surface area (<140 Ų), and CNS permeability.
- Toxicity Profiling: Run ProTox-II simulations to assess hepatotoxicity risk based on structural alerts (e.g., thiophene rings).
- Metabolism Prediction: Employ GLORYx to identify potential Phase I/II metabolites and prioritize in vitro microsomal stability assays .
Basic: What are the recommended storage conditions and stability profiles for this compound under laboratory conditions?
Methodological Answer:
- Storage: Store lyophilized powder at –20°C in amber vials under argon to prevent oxidation of the thiophene moiety.
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC. Degradation products (e.g., hydrolyzed amide bonds) indicate susceptibility to humidity, necessitating desiccants during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
